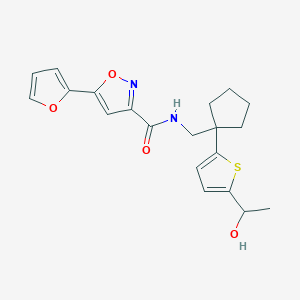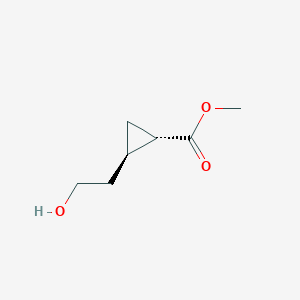
N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves several key steps, including etherification, oximation, and Beckmann rearrangement, originating from reactions with rotenone and dimethyloxosulphonium methylide (Chen, Ye, & Hu, 2012). Similarly, lithiation reactions have been employed for the synthesis of tetrahydroisoquinolines, showcasing the versatility of approaches in manipulating benzofuran derivatives (Smith, El‐Hiti, & Hegazy, 2010).
Molecular Structure Analysis
X-ray single crystal diffraction analysis has been pivotal in determining the crystal structures of similar compounds, providing insights into their molecular conformations and supramolecular aggregation (Sagar, Yathirajan, Rathore, & Glidewell, 2018). These studies reveal the presence of disorder in the fused six-membered rings and the importance of hydrogen bonding in stabilizing molecular structures.
Chemical Reactions and Properties
The chemical reactivity of benzofuran derivatives has been explored through various reactions, including etherification and oximation, leading to the synthesis of complex molecules with potential biological activities. Protective and deprotective methods are often employed during synthesis to achieve the desired functionalization (Yao-wu, 2008).
Physical Properties Analysis
The physical properties of benzofuran derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. The crystal structure analysis provides valuable information on molecular packing, intermolecular interactions, and stability (Covarrubias-zúñiga et al., 2000).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are significantly influenced by the compound's structure. Studies on related compounds have shown that modifications at specific positions can lead to changes in their chemical behavior, affecting their potential applications (Gornostaev et al., 2020).
Scientific Research Applications
1. Cystic Fibrosis Therapy
N-(5-(2-(5-Chloro-2-methoxyphenylamino)thiazol-4-yl)-4-methylthiazol-2-yl)pivalamide (compound 15Jf) is a significant molecule in cystic fibrosis therapy. It is known for correcting defective cellular processing of the DeltaF508-CFTR protein, a mutation causing cystic fibrosis. Studies have shown that its analogues, especially when constrained in specific conformations, exhibit improved corrector activity, which is crucial in treating this genetic disorder (Yu et al., 2008).
2. Alzheimer's Disease Treatment
A series of 5-aroylindolyl-substituted hydroxamic acids, including N-Hydroxy-4-((5-(4-methoxybenzoyl)-1 H-indol-1-yl)methyl)benzamide (6), have shown potential in treating Alzheimer's disease. These compounds exhibit potent inhibitory selectivity against histone deacetylase 6 (HDAC6), leading to decreased phosphorylation and aggregation of tau proteins, which are implicated in Alzheimer's pathology. Notably, these compounds also demonstrate neuroprotective activity and can ameliorate impaired learning and memory in animal models (Lee et al., 2018).
3. HIV Treatment
N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-(4-methylmorpholin-3-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide and its analogues have been studied extensively in the context of HIV treatment. These compounds are integral in a drug-discovery program focused on developing potent HIV integrase inhibitors. Their metabolism, disposition, and efficacy are evaluated using techniques like 19F-NMR spectroscopy, highlighting their potential role in antiretroviral therapy (Monteagudo et al., 2007).
4. Organic Synthesis and Medicinal Chemistry
N-(pivaloyloxy)benzamides and related compounds are widely used in organic synthesis, particularly in Cp*Rh(III)-catalyzed C-H activation and relay ene reactions. These processes are crucial for creating complex molecular frameworks, like the 3-isoquinolonyl cis-hydrobenzofuran structure, which have significant implications in medicinal chemistry and drug development (Kong et al., 2018).
5. Antiviral Research
Compounds like 9-(1-Fluoro-5-hydroxypentan-2-yl)-9H-guanine, synthesized from derivatives like 5-fluoro-4-tosyloxypentyl pivalate, have been evaluated for their antiviral activity. Although some of these compounds have not shown significant activity, their synthesis and evaluation contribute to the broader field of antiviral research, aiding in the discovery of new treatments for viral infections (Lewis et al., 1993).
properties
IUPAC Name |
N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-13(2,3)12(16)15-9-14(17)7-4-5-11-10(14)6-8-18-11/h6,8,17H,4-5,7,9H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJSVSVSUJIDIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1(CCCC2=C1C=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)pivalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

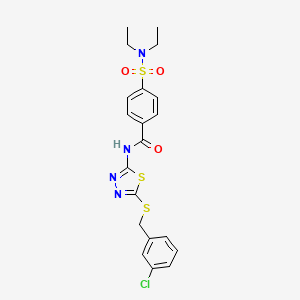
![4-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide](/img/structure/B2496732.png)


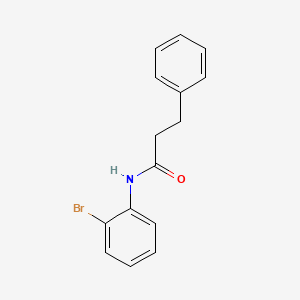
![5-(2,2-dimethoxyethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B2496737.png)
![2-(4-(1-(4-chlorophenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol](/img/structure/B2496738.png)

![5-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2496744.png)
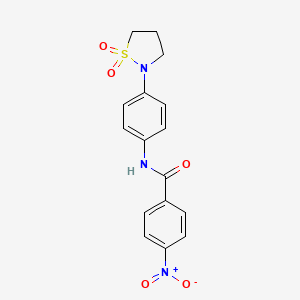
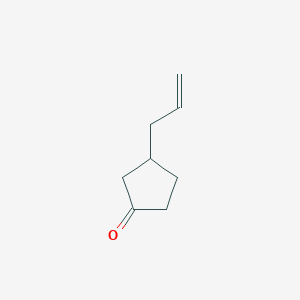
![N-[cyano(thiophen-3-yl)methyl]-2-[5-methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]acetamide](/img/structure/B2496751.png)
